molecular formula C14H21N3O B14707596 Isonicotinic acid, 2-cyclooctylhydrazide CAS No. 13117-21-0

Isonicotinic acid, 2-cyclooctylhydrazide

Cat. No.: B14707596
CAS No.: 13117-21-0
M. Wt: 247.34 g/mol
InChI Key: DDZSVJLVGURHGC-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2-cyclooctylhydrazide is a derivative of isonicotinic acid, which is a pyridine-based compound with a carboxylic acid substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2-cyclooctylhydrazide typically involves the reaction of isonicotinic acid with cyclooctylhydrazine. The process can be summarized as follows:

    Starting Materials: Isonicotinic acid and cyclooctylhydrazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Isonicotinic acid is dissolved in the solvent, and cyclooctylhydrazine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.

    Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2-cyclooctylhydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Isonicotinic acid, 2-cyclooctylhydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinic acid, 2-cyclooctylhydrazide involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, 2-cyclooctylhydrazide is unique due to its cyclooctylhydrazide moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its antimicrobial activity and provide a basis for the development of new therapeutic agents.

Properties

CAS No.

13117-21-0

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N'-cyclooctylpyridine-4-carbohydrazide

InChI

InChI=1S/C14H21N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2,(H,17,18)

InChI Key

DDZSVJLVGURHGC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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